Superior Non-Fouling Performance of MPC in Complex Biological Fluids Versus PEG-Based Surfaces
MPC-based hydrogel microparticles exhibit substantially reduced non-specific protein adsorption compared to conventional PEG-based hydrogel particles, particularly in human platelet-rich plasma (PRP), a biologically complex and fouling-prone medium. PMPC particles showed a 37.5% reduction in non-specific protein adsorption in buffer conditions and a 70% enhancement in anti-fouling characteristics in PRP compared to PEG particles [1]. This performance advantage is attributed to the strong hydration layer formed by the zwitterionic phosphorylcholine group, which provides a more effective entropic and enthalpic barrier against protein adhesion than PEG's steric exclusion mechanism. PEG also suffers from oxidative degradation in biological media, a vulnerability not shared by MPC [1].
| Evidence Dimension | Non-specific protein adsorption reduction and anti-fouling enhancement |
|---|---|
| Target Compound Data | PMPC particles: 37.5% reduction in protein adsorption vs. PEG (buffer); 70% enhancement in anti-fouling vs. PEG (human PRP) |
| Comparator Or Baseline | Conventional PEG-based hydrogel particles |
| Quantified Difference | 37.5% lower adsorption (buffer); 70% improved anti-fouling (PRP) |
| Conditions | Multiplex immunoassay conditions; human platelet-rich plasma (PRP) testing |
Why This Matters
Procurement of MPC monomer is essential for developing immunoassay platforms and biosensors intended for use in whole blood or plasma, where PEG-based alternatives fail to provide adequate fouling resistance.
- [1] Roh YH, Seo J, Kim JY, Kim HU, Mun SJ, Seo J, Bong KW. Phosphorylcholine-based encoded hydrogel microparticles with enhanced fouling resistance for multiplex immunoassays. Analyst. 2020;145:5482-5490. View Source
